

An In-depth Technical Guide to Aucuparin: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Aucuparin

Cat. No.: B161809

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Abstract

Aucuparin, a biphenyl phytoalexin primarily isolated from the heartwood of *Sorbus aucuparia* (rowan tree), has garnered significant interest in the scientific community for its diverse biological activities. As a naturally occurring phenolic compound, it demonstrates notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **aucuparin**. It further details its known biological effects, with a particular focus on its inhibitory action on the Transforming Growth Factor- β (TGF- β) signaling pathway, a key mediator in fibrotic diseases. Detailed experimental protocols for its isolation, chemical synthesis, and for assessing its biological activity are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Aucuparin, with the IUPAC name 2,6-dimethoxy-4-phenylphenol, is a biphenyl derivative.^{[1][2]} Its structure consists of two phenyl rings linked by a single bond, with one ring being substituted with two methoxy groups and a hydroxyl group.

Table 1: Chemical and Physicochemical Properties of **Aucuparin**

Property	Value	Source
IUPAC Name	2,6-dimethoxy-4-phenylphenol	[1]
Molecular Formula	C ₁₄ H ₁₄ O ₃	[1][3]
Molecular Weight	230.26 g/mol	[1][3]
CAS Number	3687-28-3	[1][3]
Appearance	Powder	[3]
Melting Point	100.5-101 °C	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water.	[3][4]
logP (predicted)	3.27	[4]
pKa (predicted)	9.31	[4]
Canonical SMILES	<chem>COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2</chem>	[1][2]
InChI Key	KCKBEANTNJGRCV- UHFFFAOYSA-N	[1][2]

Biological Activities and Signaling Pathways

Aucuparin is recognized as a phytoalexin, a class of antimicrobial and often antioxidant substances synthesized by plants that accumulate at areas of pathogen infection.[3] Its biological activities are multifaceted, with significant anti-inflammatory and antioxidant effects being the most prominently reported.

Anti-inflammatory and Antioxidant Effects

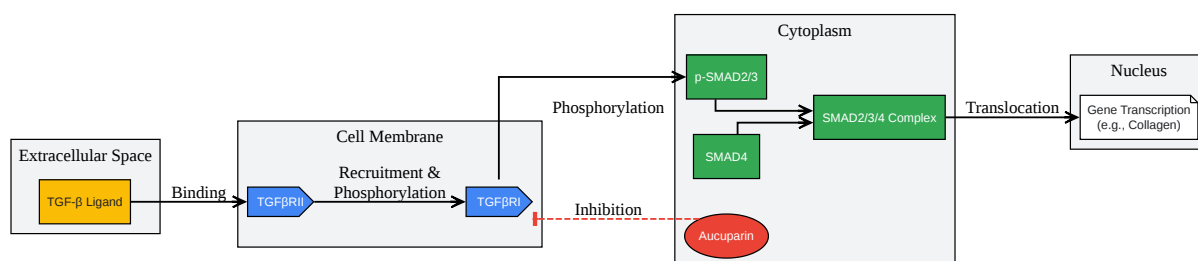
Aucuparin exhibits potent inhibitory activity against fMLP (N-formylmethionyl-leucyl-phenylalanine)-induced superoxide production in human neutrophils, with an IC₅₀ value of 17.0 ± 6.8 µM.[3] This demonstrates its capacity to mitigate oxidative stress associated with inflammatory responses. Furthermore, it shows significant scavenging activity in ABTS (2,2'-

azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) assays.[3]

Inhibition of TGF- β Signaling Pathway and Anti-fibrotic Activity

A key area of research for **aucuparin** is its role in modulating fibrotic processes. It has been shown to suppress bleomycin-induced pulmonary fibrosis in animal models.[5] This anti-fibrotic effect is attributed to its ability to inhibit the activation of inflammatory factors and collagen synthesis induced by Transforming Growth Factor- β (TGF- β).[5]

The canonical TGF- β signaling pathway is initiated by the binding of a TGF- β ligand to its type II receptor (TGF β RII), which then recruits and phosphorylates the type I receptor (TGF β RI). The activated TGF β RI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those for collagen and other extracellular matrix proteins. **Aucuparin** is understood to interfere with this signaling cascade, thereby reducing the expression of pro-fibrotic markers.



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Canonical TGF- β Signaling Pathway and Inhibition by **Aucuparin**.

Experimental Protocols

Isolation of Aucuparin from Sorbus aucuparia Heartwood

This protocol is adapted from the original work by Erdtman et al. (1963).

Materials:

- Heartwood shavings of Sorbus aucuparia
- Acetone
- Ether
- Sodium bicarbonate solution (5%)
- Sodium hydroxide solution (2 M)
- Hydrochloric acid (concentrated and dilute)
- Silica gel for chromatography
- Hexane
- Ethyl acetate
- Rotary evaporator
- Chromatography column

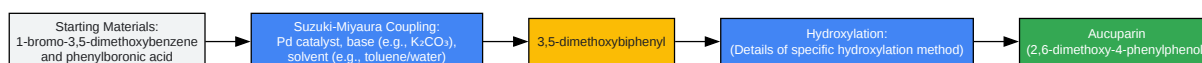
Procedure:

- Extract the heartwood shavings with acetone at room temperature.
- Concentrate the acetone extract under reduced pressure using a rotary evaporator.
- Take up the residue in ether.

- Wash the ether solution with a 5% sodium bicarbonate solution to remove acidic components.
- Extract the ether solution with 2 M sodium hydroxide to isolate the phenolic fraction.
- Acidify the alkaline extract with dilute hydrochloric acid and extract the liberated phenols back into ether.
- Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate to dryness.
- Purify the crude phenolic fraction by chromatography on a silica gel column.
- Elute the column with a gradient of hexane and ethyl acetate.
- Collect the fractions containing **aucuparin** (monitor by thin-layer chromatography).
- Combine the **aucuparin**-containing fractions and evaporate the solvent.
- Recrystallize the residue from a suitable solvent (e.g., hexane-ethyl acetate) to obtain pure **aucuparin**.

Chemical Synthesis of Aucuparin

This protocol is based on the synthesis described by Nilsson and Norin (1963) and involves a Suzuki-Miyaura cross-coupling reaction, a modern alternative to the originally described Ullmann condensation.



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Workflow for the Chemical Synthesis of **Aucuparin**.

Materials:

- 1-bromo-3,5-dimethoxybenzene

- Phenylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., potassium carbonate)
- Solvent (e.g., toluene and water)
- Reagents for subsequent hydroxylation (this step can vary based on the specific synthetic route)
- Standard laboratory glassware and purification equipment

Procedure (Illustrative Suzuki-Miyaura Coupling):

- To a reaction flask, add 1-bromo-3,5-dimethoxybenzene, phenylboronic acid, and the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).
- Add the solvent system (e.g., a mixture of toluene and water) and the base.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture and perform an aqueous workup.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the resulting 3,5-dimethoxybiphenyl by column chromatography.
- The subsequent hydroxylation at the 4-position to yield **aucuparin** requires a regioselective method, which is a more complex step and may involve multiple protection and deprotection steps depending on the chosen strategy.

Bleomycin-Induced Pulmonary Fibrosis Model and Aucuparin Treatment

This is a generalized protocol based on common practices in preclinical fibrosis research.

Materials:

- C57BL/6 mice (or other susceptible strain)
- Bleomycin sulfate
- **Aucuparin**
- Vehicle for **aucuparin** administration (e.g., corn oil, DMSO/saline mixture)
- Anesthesia (e.g., isoflurane)
- Equipment for intratracheal instillation
- Materials for histological analysis (e.g., formalin, paraffin, Masson's trichrome stain)
- Materials for collagen quantification (e.g., Sircol collagen assay kit)

Procedure:

- Induction of Fibrosis:
 - Anesthetize the mice.
 - Administer a single intratracheal dose of bleomycin (typically 1-3 U/kg) in sterile saline.
 - Control animals receive an equivalent volume of sterile saline.
- **Aucuparin** Treatment:
 - Begin treatment with **aucuparin** (dose to be determined by dose-response studies) on a specified day post-bleomycin administration (e.g., day 1 for prophylactic studies, or day 7-14 for therapeutic studies).
 - Administer **aucuparin** daily or as determined by its pharmacokinetic profile, typically via oral gavage or intraperitoneal injection.
 - The vehicle control group receives the vehicle alone.

- Assessment of Fibrosis (typically at day 21 or 28):
 - Euthanize the mice and collect the lungs.
 - One lung lobe can be fixed in formalin for histological analysis. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.
 - The remaining lung tissue can be homogenized for biochemical analysis, such as the quantification of total collagen content using the Sircol assay.

fMLP-Induced Superoxide Production Assay in Human Neutrophils

This protocol outlines a common method to assess the anti-inflammatory effect of a compound on neutrophil oxidative burst.

Materials:

- Freshly drawn human blood with anticoagulant (e.g., heparin)
- Ficoll-Paque or other density gradient medium for neutrophil isolation
- Hanks' Balanced Salt Solution (HBSS)
- fMLP (N-formylmethionyl-leucyl-phenylalanine)
- Cytochrome c
- **Aucuparin** dissolved in a suitable solvent (e.g., DMSO)
- Superoxide dismutase (SOD) as a control
- Spectrophotometer or microplate reader

Procedure:

- Neutrophil Isolation:

- Isolate neutrophils from fresh human blood using density gradient centrifugation over Ficoll-Paque, followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
- Resuspend the purified neutrophils in HBSS.
- Superoxide Assay:
 - Pre-incubate the neutrophils with various concentrations of **aucuparin** or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
 - Add cytochrome c to the cell suspension.
 - Stimulate the neutrophils with fMLP (typically in the nanomolar to micromolar range).
 - Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c is indicative of superoxide production.
 - A parallel reaction containing SOD can be run to confirm that the measured reduction is specific to superoxide.
- Data Analysis:
 - Calculate the rate of superoxide production from the change in absorbance.
 - Determine the inhibitory effect of **aucuparin** by comparing the superoxide production in **aucuparin**-treated cells to that in vehicle-treated cells.

Conclusion

Aucuparin is a promising natural product with well-defined anti-inflammatory and antioxidant properties, and emerging potential as an anti-fibrotic agent through its inhibition of the TGF- β signaling pathway. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic applications of **aucuparin**. The detailed chemical information, along with the provided experimental protocols, should facilitate further investigation into its mechanisms of action and its potential for development into novel therapeutics for inflammatory and fibrotic diseases.

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